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Compound of Interest

Compound Name: FMF-02-063-1

CAS No.: 1980884-01-2

Cat. No.: B607485

Get Quote

Product Category: Small Molecule Inhibitors / Chemical Probes Primary Target: Polo-like

Kinase 1 (PLK1) Significant Off-Targets: PLK2, PLK3, BRD4 (BET Family)

Executive Summary: The "Hidden" Dual Inhibitor
BI-2536 is widely cited as a highly selective inhibitor of Polo-like Kinase 1 (PLK1), a critical

regulator of mitotic progression. However, advanced chemoproteomic profiling has revealed

that BI-2536 possesses a dual-activity profile, acting as a potent inhibitor of the BET

(Bromodomain and Extra-Terminal) family of epigenetic readers, specifically BRD4.

Critical Note for Researchers: Phenotypic results observed with BI-2536 (e.g., G2/M arrest vs.

G1 arrest, c-Myc downregulation) must be carefully deconvoluted to distinguish between kinase

inhibition (PLK1) and transcriptional suppression (BRD4). This guide details the quantitative

boundaries of this cross-reactivity.

Quantitative Selectivity Profile
A. Kinase Selectivity (The PLK Family)
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BI-2536 is an ATP-competitive inhibitor.[1][2][3] While highly selective against a broad panel of

>60 non-PLK kinases (>1000-fold selectivity), it exhibits significant cross-reactivity within the

PLK family.

Target Protein
IC50 (Cell-Free
Assay)

Selectivity Ratio
(vs. PLK1)

Biological Impact

PLK1 0.83 nM 1x (Primary)

Mitotic arrest

(Prometaphase),

Spindle collapse

PLK2 (Snk) 3.5 nM ~4x
Centriole duplication

interference

PLK3 (Fnk) 9.0 nM ~11x
DNA damage

response modulation

General Kinome > 10,000 nM >10,000x

Negligible off-target

kinase

phosphorylation

B. Epigenetic Cross-Reactivity (The Bromodomain
Discovery)
Structural studies reveal that the dihydropteridinone core of BI-2536 mimics the acetyl-lysine

residue recognized by bromodomains. This activity is not a minor side effect; its potency rivals

that of dedicated BET inhibitors.

Target Protein
Binding Affinity
(Kd/IC50)

Interaction Type Mechanism

BRD4 (BD1) 25 - 37 nM Acetyl-lysine Mimetic

Displaces BRD4 from

chromatin;

suppresses c-Myc

TAF1 (BD2) 170 nM Acetyl-lysine Mimetic

Transcriptional

initiation complex

disruption
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Comparative Performance Analysis
To select the correct probe, compare BI-2536 against the second-generation PLK inhibitor

(Volasertib) and a dedicated BET inhibitor (JQ1).

Feature BI-2536 Volasertib (BI-6727) JQ1 / OTX015

PLK1 Potency ++++ (0.83 nM) ++++ (0.87 nM) -

PLK Isoform

Selectivity

Low (Hits PLK2/3

strongly)

Improved (PLK3 IC50

~56 nM)
N/A

BRD4 Activity High (IC50 ~25 nM) Moderate/High
Very High (IC50 <10

nM)

In Vivo Half-Life Short Long (Optimized PK) Variable

Recommended Use

In vitro mechanistic

studies of PLK1 (with

BRD4 controls)

In vivo xenograft

models (better PK)

Positive control for

BET inhibition

Scientist's Insight: If your experiment requires strict PLK1 isolation without transcriptional noise,

BI-2536 is suboptimal due to its BRD4 activity. Consider using GSK461364 for cleaner PLK1

selectivity, or use BI-2536 alongside a BET-inactive analog as a negative control.

Mechanism of Action: The Dual Pathway
The following diagram illustrates how BI-2536 induces cell death through two distinct,

synergistic pathways. This "polypharmacology" is often responsible for the compound's high

efficacy in AML (Acute Myeloid Leukemia) models.
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Caption: Dual mechanism of BI-2536. Note that PLK1 inhibition typically causes G2/M arrest,

while BRD4 inhibition drives G1 arrest. The observed phenotype depends on the relative

dependency of the specific cell line on these pathways.

Experimental Protocols for Validation
To distinguish between PLK1 and BRD4 activity in your specific model, use the following self-

validating protocols.
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Protocol A: Differential Scanning Fluorimetry (Thermal
Shift)
Use this to confirm if BI-2536 is engaging BRD4 in your system.

Reagent Prep:

Purify Recombinant BRD4 (BD1 domain) in 10 mM HEPES (pH 7.5), 500 mM NaCl.

Prepare BI-2536 stock (10 mM in DMSO).

Dye: SYPRO Orange (5000x stock).

Reaction Setup (20 µL final volume):

2 µM BRD4 protein.

5x SYPRO Orange.

BI-2536 (Titration: 0.1 µM to 10 µM).

Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl.

Execution:

Use a Real-Time PCR machine (e.g., Roche LightCycler).

Ramp temperature from 25°C to 95°C at 0.05°C/sec.

Analysis:

Calculate the Melting Temperature (

) from the derivative of the fluorescence curve.

Validation Criteria: A

compared to DMSO control indicates significant binding. BI-2536 typically induces a shift
of ~8-10°C on BRD4.
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Protocol B: In Vitro Kinase Selectivity Assay
(Radiometric)
Use this to quantify PLK isoform specificity.

Buffer System:

Prepare Kinase Buffer: 15 mM MgCl

, 25 mM MOPS (pH 7.0), 1 mM DTT, 0.1 mM Na

VO

.

Substrate Preparation:

Substrate: Casein (dephosphorylated) at 1 mg/mL.

ATP Mix: 10 µM cold ATP + 0.5 µCi [

-

P]ATP per reaction.

Reaction Assembly:

Mix 10 ng recombinant PLK1, PLK2, or PLK3 with Kinase Buffer.

Add BI-2536 (Serial dilution: 0.1 nM to 100 nM).

Initiate with ATP Mix.

Incubate at 30°C for 45 minutes.

Termination & Detection:

Stop reaction with 125 µL 5% Phosphoric Acid (or TCA).[4]

Spot onto P81 phosphocellulose filters.
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Wash 3x with 0.75% Phosphoric Acid.

Measure via liquid scintillation counting.

Data Integrity Check:

Control: Staurosporine (pan-kinase inhibitor) must show complete inhibition.

Background: Enzyme-free wells must show <1% of max signal.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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